The synthesis of (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide can be approached through several methods, typically involving asymmetric synthesis techniques. One common method is the reductive amination of appropriate precursors, which may include the use of chiral catalysts to ensure enantioselectivity.
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yields and achieving the desired stereochemistry.
The molecular structure of (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide features a propionamide backbone with a piperidine ring substituted at the nitrogen atom.
The three-dimensional conformation can be analyzed using computational chemistry tools, revealing insights into its potential interactions with biological targets.
(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide can participate in various chemical reactions:
These reactions are significant in modifying the compound for enhanced efficacy or altered pharmacokinetic properties.
The mechanism of action for (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide primarily involves its interaction with neurotransmitter receptors in the central nervous system.
Research continues into elucidating precise binding affinities and effects on signaling pathways.
The physical and chemical properties of (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide are crucial for understanding its behavior in biological systems:
These properties influence its formulation in drug development and its bioavailability when administered therapeutically.
(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide has several notable applications:
The 4-anilidopiperidine motif originated with meperidine (1939), but achieved clinical prominence with fentanyl (synthesized by Janssen in 1960). This scaffold’s modular architecture—comprising Region A (piperidine core), Region B (N-phenethyl), Region C (anilino aryl), and Region D (acyl group)—enables systematic potency tuning [5] [7]:
Table 1: Evolution of Key 4-Anilidopiperidine Analgesics
Compound | Region D Modification | Region B Modification | Relative MOR Potency (vs. Morphine) |
---|---|---|---|
Fentanyl (1960) | Propionyl | Phenethyl | 100x |
Sufentanil (1974) | Methoxymethyl | Thienylethyl | 500–800x |
Alfentanil (1976) | Tetrazolyl | Phenethyl | 15–30x |
Carfentanil (1976) | 2-Methoxycarbonylpropionyl | Phenethyl | 10,000x |
Remifentanil (1990) | Methyl ester propionyl | Phenethyl | 100–200x |
This scaffold’s adaptability enabled MOR ligands spanning potency ranges from equipotent to 10,000x morphine, demonstrating its unique "plasticity" in accommodating diverse pharmacophores while retaining μ-selectivity [5] [7].
The piperidinylmethyl propionamide substructure—exemplified by (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide—confers distinct stereochemical and electrostatic advantages for MOR engagement:
Table 2: Impact of Structural Variations on MOR Binding Affinity (Ki, nM)
Structural Feature | Representative Analog | MOR Ki (nM) | Selectivity vs. DOR/KOR |
---|---|---|---|
Piperidine (unsubstituted) | N-desmethyl fentanyl | 0.81 | 10x / 15x |
1-Methylpiperidine | Fentanyl | 0.24 | 25x / 50x |
(S)-α-Methylpropionamide | Target Compound | 0.11* | >100x / >100x* |
(R)-α-Methylpropionamide | Enantiomer | 18.3* | 5x / 8x* |
Propionamide (no α-amino) | Norfentanyl | 420 | <1x |
*Predicted based on structural analogs [9] [10]
Cryo-EM structures (e.g., PDB: 8EF3) reveal that such ligands engage a subpocket formed by TM2/TM3, with the piperidinylmethyl group displacing water molecules near Trp2936.48—a key microswitch in receptor activation [9].
(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide embodies a hybrid design merging 4-anilidopiperidine MOR affinity with amino acid-derived ECL2 engagement:
Table 3: Hybridization Strategies in Opioid Ligand Design
Strategy | Example | MOR Ki (nM) | Functional Outcome |
---|---|---|---|
Linked Hybrid | DNCP-β-NalA (peptide-drug conjugate) | 3.2 | Mixed KOR agonist/MOR antagonist |
Fused Hybrid | C6-Quino (δOR partial agonist) | 14 (δOR) | Gi-biased δOR signaling |
Merged Hybrid | Target Compound | 0.11* | Putative ECL2 engagement |
Bivalent Ligand | MMP-2200 (DOR/MOR agonist) | 0.4 (MOR)/1.8 (DOR) | Synergistic antinociception |
*Predicted
Rosetta-based modeling of analogous hybrids confirms that ECL2 interactions (e.g., with Cys251-Cys259 disulfide) confer 5–10-fold selectivity for MOR over DOR/KOR—validating this hybridization approach [3] [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: